(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, substituted with a benzyl ether and a methoxy group on one phenyl ring, and a chloro and methyl group on another phenyl ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the benzyl ether and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl chloride and methoxybenzene, respectively.
Addition of the chloro and methyl groups: These groups can be added through electrophilic aromatic substitution reactions using chlorinating agents and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21ClN2O4 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-16-8-10-19(14-21(16)26)28-25(30)20(24(29)27-28)12-18-9-11-22(23(13-18)31-2)32-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,29)/b20-12- |
InChI Key |
CBBRIARKKGZHQX-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)N2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N2)Cl |
Origin of Product |
United States |
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